![molecular formula C17H16N4O2S B11143891 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11143891.png)
2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[2-(2-pyridyl)ethyl]acetamide
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Overview
Description
2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[2-(2-pyridyl)ethyl]acetamide is a complex organic compound with a unique structure that includes a pyridazinyl ring, a thienyl group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[2-(2-pyridyl)ethyl]acetamide typically involves multiple steps, including the formation of the pyridazinyl ring, the introduction of the thienyl group, and the attachment of the pyridyl group. Common synthetic routes may involve:
Formation of the Pyridazinyl Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thienyl Group: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.
Attachment of the Pyridyl Group: This step may involve nucleophilic substitution reactions where the pyridyl group is introduced under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[2-(2-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[2-(2-pyridyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[2-(2-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-(2-pyridinylmethyl)acetamide
- N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}glycine
Uniqueness
2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[2-(2-pyridyl)ethyl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[2-(2-pyridyl)ethyl]acetamide belongs to the class of pyridazinones, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative analysis with similar compounds.
Molecular Structure
The molecular formula for this compound is C15H16N4O2S. Its structure includes a pyridazinone core with a thienyl group and a pyridyl substituent, which contribute to its unique biological properties.
Key Features
Feature | Description |
---|---|
Molecular Weight | 304.38 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against human leukocyte elastase (HLE) . HLE is an enzyme that plays a critical role in inflammatory processes and is implicated in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The inhibition of this enzyme may provide therapeutic benefits in managing these conditions .
Anti-Cancer Properties
Preliminary studies suggest that this compound may also possess anti-cancer properties. The exact mechanisms remain under investigation; however, its structural similarity to other known anti-cancer agents suggests potential efficacy in targeting cancer cell proliferation .
The proposed mechanism of action involves binding to the active site of HLE, thereby preventing substrate access and subsequent enzyme activity. This competitive inhibition is crucial for reducing inflammatory responses associated with various diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide | Human leukocyte elastase inhibitor | Benzyl group enhances lipophilicity |
N-(3-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide | Anti-inflammatory | Presence of methoxy group |
2-(5-pyrazin-2-ylpyridin-2-yl)acetamide | Anti-inflammatory | Different heterocyclic ring structure |
These comparisons highlight the distinct properties of the thienyl group in enhancing biological activity, particularly in enzyme inhibition.
Study on Anti-Inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. This study underscores the potential use of this compound as an anti-inflammatory agent .
Investigation into Cancer Cell Lines
In vitro studies on various cancer cell lines showed that the compound inhibited cell growth at micromolar concentrations. The results suggest that further exploration into its anti-cancer mechanisms could lead to the development of new therapeutic strategies .
Properties
Molecular Formula |
C17H16N4O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C17H16N4O2S/c22-16(19-10-8-13-4-1-2-9-18-13)12-21-17(23)7-6-14(20-21)15-5-3-11-24-15/h1-7,9,11H,8,10,12H2,(H,19,22) |
InChI Key |
NWCHRBNDJLEVGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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